Allyl 5-[(4-chloromethyl)phenoxy]pentanoate
Overview
Description
Allyl 5-[(4-chloromethyl)phenoxy]pentanoate is a useful research compound. Its molecular formula is C15H19ClO3 and its molecular weight is 282.76 g/mol. The purity is usually 95%.
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Scientific Research Applications
Proton-Acceptor Capacities
Allyl esters, including compounds structurally similar to Allyl 5-[(4-chloromethyl)phenoxy]pentanoate, have been studied for their proton-acceptor capacities. These studies focus on understanding the basicities of such compounds, which can be significant in various chemical reactions and processes (Levchenko, Gumennyi, & Panasenko, 1978).
Polymerization and Synthesis Applications
Allyl compounds are often used in the synthesis of polymers and other complex organic molecules. For example, allyl(chloromethyl)silanes, which share functional groups with Allyl 5-[(4-chloromethyl)phenoxy]pentanoate, undergo specific reactions in the presence of aluminum chloride, leading to significant rearrangements and the formation of new compounds (Jung et al., 2004).
Functionalization in Polymer Chemistry
Compounds similar to Allyl 5-[(4-chloromethyl)phenoxy]pentanoate are used in creating functionalized polymers. These polymers can have diverse applications, including in materials science, due to their unique chemical properties. The presence of allyloxy and other functional groups allows for further chemical modifications, enhancing the versatility of these materials (Sane et al., 2013).
Herbicidal and Pharmaceutical Applications
While direct studies on Allyl 5-[(4-chloromethyl)phenoxy]pentanoate may not be available, related compounds have been explored for potential herbicidal and pharmaceutical applications. Their reactivity and ability to form specific molecular structures make them candidates for various bioactive roles (Brown, 1990).
properties
IUPAC Name |
prop-2-enyl 5-[4-(chloromethyl)phenoxy]pentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO3/c1-2-10-19-15(17)5-3-4-11-18-14-8-6-13(12-16)7-9-14/h2,6-9H,1,3-5,10-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYPNDJPDJBNHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CCCCOC1=CC=C(C=C1)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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